molecular formula C9H10O2S B8566066 1-Ethenylsulfonyl-2-methylbenzene

1-Ethenylsulfonyl-2-methylbenzene

Cat. No.: B8566066
M. Wt: 182.24 g/mol
InChI Key: AKASKBOZOXUFST-UHFFFAOYSA-N
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Description

1-Ethenylsulfonyl-2-methylbenzene is a substituted benzene derivative featuring a methyl group at the ortho-position (C2) and an ethenylsulfonyl (-SO₂-CH=CH₂) group at the para-position (C1). The sulfonyl moiety is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-ethenylsulfonyl-2-methylbenzene

InChI

InChI=1S/C9H10O2S/c1-3-12(10,11)9-7-5-4-6-8(9)2/h3-7H,1H2,2H3

InChI Key

AKASKBOZOXUFST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethenylsulfonyl-2-methylbenzene with structurally related aromatic compounds, focusing on substituents, molecular properties, and reactivity.

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Properties Applications References
This compound N/A -SO₂-CH=CH₂ (C1), -CH₃ (C2) C₉H₁₀O₂S 182.24 (theoretical) Electron-withdrawing sulfonyl group enhances electrophilic substitution at meta positions; ethenyl group enables addition reactions. Potential use in polymer precursors or bioactive intermediates. N/A
1-Ethoxy-2-(methylsulfonyl)benzene 19760-91-9 -OCH₂CH₃ (C1), -SO₂CH₃ (C2) C₉H₁₂O₃S 200.25 Ethoxy group (electron-donating) competes with methylsulfonyl (electron-withdrawing), creating regioselectivity challenges. Intermediate in agrochemicals or pharmaceuticals.
Benzene,[(2-phenylethynyl)sulfonyl]- 5324-64-1 -SO₂-C≡C-Ph (C1) C₁₄H₁₀O₂S 242.29 Rigid phenylethynyl group enhances π-conjugation; sulfonyl group stabilizes negative charge. Organic electronics or cross-coupling reactions (e.g., Sonogashira).
1-Ethynyl-2-methoxybenzene 767-91-9 -C≡CH (C1), -OCH₃ (C2) C₉H₈O 132.16 Methoxy directs electrophilic substitution to para; ethynyl enables alkyne-specific reactions. Building block in natural product synthesis.
Ethylbenzene 100-41-4 -CH₂CH₃ (C1) C₈H₁₀ 106.16 Simple alkylbenzene; undergoes Friedel-Crafts alkylation or oxidation to styrene. Industrial precursor to polystyrene and styrene-based polymers.

Key Observations from Comparisons

Electronic Effects :

  • Sulfonyl groups (e.g., in this compound and 1-Ethoxy-2-(methylsulfonyl)benzene) deactivate the aromatic ring, favoring meta-directed electrophilic substitution. Ethyl or ethoxy groups, conversely, activate the ring for ortho/para substitution .
  • Phenylethynyl (in Benzene,[(2-phenylethynyl)sulfonyl]-) introduces steric bulk and extended conjugation, enhancing stability in π-stacked systems .

Reactivity :

  • Ethenylsulfonyl and ethynyl groups (C≡C) enable click chemistry or polymerization, whereas ethyl or methoxy groups favor simpler alkylation/oxidation pathways .
  • Sulfonates (e.g., 2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate, ) are often used as leaving groups in nucleophilic substitutions, contrasting with sulfonyl groups’ role in stabilizing intermediates .

Applications :

  • Ethylbenzene’s industrial use contrasts with specialized roles of sulfonyl/ethynyl derivatives (e.g., pharmaceuticals, organic electronics) .
  • 1-Ethynyl-2-methoxybenzene’s ethynyl group is pivotal in acetylene-based coupling reactions, a feature absent in ethyl- or sulfonyl-substituted analogs .

Toxicity and Handling

Ethylbenzene, in contrast, is a volatile organic compound with established respiratory hazards .

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